N4-(2-aminoethyl)-N2-cyclopropylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2-aminoethyl)-N2-cyclopropylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropyl group attached to the pyrimidine ring and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-aminoethyl)-N2-cyclopropylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrimidine derivative with cyclopropylamine and subsequent functionalization with an aminoethyl group can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N4-(2-aminoethyl)-N2-cyclopropylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The amino and cyclopropyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N4-(2-aminoethyl)-N2-cyclopropylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N4-(2-aminoethyl)-N2-cyclopropylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- Tris(2-aminoethyl)amine
- Various substituted imidazoles
Uniqueness
N4-(2-aminoethyl)-N2-cyclopropylpyrimidine-2,4-diamine is unique due to the presence of both the cyclopropyl group and the aminoethyl side chain, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N5 |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-N-(2-aminoethyl)-2-N-cyclopropylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H15N5/c10-4-6-11-8-3-5-12-9(14-8)13-7-1-2-7/h3,5,7H,1-2,4,6,10H2,(H2,11,12,13,14) |
InChI Key |
KYVZXSCJOCLPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.